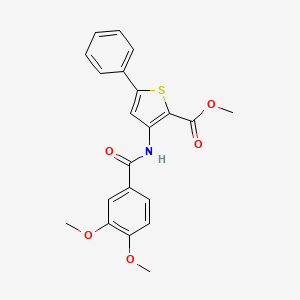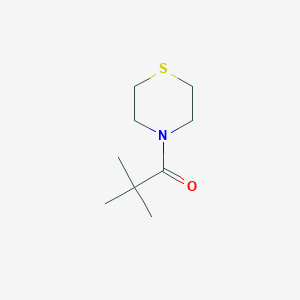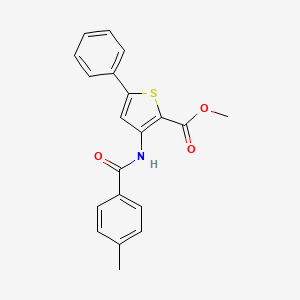
methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate (MDMPC) is an aromatic thiophene-based carboxylate that has recently been studied for its potential applications in medicinal chemistry and drug development. MDMPC is a unique compound that has been found to possess a wide range of biological activities, including antioxidant, antitumor, and anti-inflammatory activities. It has also been studied for its ability to modulate the activity of various enzymes and receptors, as well as its ability to interact with DNA.
Aplicaciones Científicas De Investigación
Methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate has been studied for its potential applications in medicinal chemistry and drug development. It has been found to possess a wide range of biological activities, including antioxidant, antitumor, and anti-inflammatory activities. It has also been studied for its ability to modulate the activity of various enzymes and receptors, as well as its ability to interact with DNA. Furthermore, this compound has been studied for its potential to act as an inhibitor of cyclooxygenase-2 (COX-2) and to act as an anti-tumor agent.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 3,4-diaminobenzoyl derivatives, have been reported to inhibit coagulation factor xa (fxa) . FXa plays a crucial role in the activation of the coagulation system, being located at the junction of the intrinsic and extrinsic coagulation pathways .
Mode of Action
Similar compounds have been shown to interact with their targets, such as fxa, through the formation of multiple hydrogen bonds with specific amino acid residues . This interaction can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Given the potential target of fxa, it can be inferred that the compound may affect the coagulation cascade, a series of reactions that ultimately lead to the formation of a blood clot .
Pharmacokinetics
Compounds with similar structures have been reported to have improved solubility due to the decrease of intramolecular hydrogen bonds and the change of rigid structure .
Result of Action
Similar compounds have been reported to have antithrombotic activity, significantly prolonging prothrombin time . This suggests that the compound may have a similar effect, potentially inhibiting the formation of blood clots.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate in laboratory experiments include its wide range of biological activities, its ability to modulate the activity of various enzymes and receptors, and its ability to interact with DNA. Additionally, this compound is relatively easy to synthesize and is relatively stable in aqueous solutions. The limitations of using this compound in laboratory experiments include its potential toxicity and its potential to interfere with other compounds in the experiment.
Direcciones Futuras
The future directions for methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate research include further studies into its potential applications in medicinal chemistry and drug development, its potential to act as an inhibitor of cyclooxygenase-2 (COX-2) and to act as an anti-tumor agent, and its potential to act as an antioxidant, anti-inflammatory, and neuroprotective agent. Additionally, further research should be conducted into the potential toxicity of this compound and its potential to interact with other compounds in the experiment. Finally, further research should be conducted into the potential of this compound to act as an inhibitor of other enzymes and receptors.
Métodos De Síntesis
Methyl 3-(3,4-dimethoxybenzamido)-5-phenylthiophene-2-carboxylate can be synthesized via a two-step reaction sequence. The first step involves the formation of the 3,4-dimethoxybenzamido group from benzamide and p-dimethoxybenzaldehyde. This reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate, and is typically carried out at temperatures between 80 and 100 °C. The second step involves the formation of the thiophene ring from the 3,4-dimethoxybenzamido group and ethyl thiophene-2-carboxylate. This reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate, and is typically carried out at temperatures between 80 and 100 °C.
Propiedades
IUPAC Name |
methyl 3-[(3,4-dimethoxybenzoyl)amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-25-16-10-9-14(11-17(16)26-2)20(23)22-15-12-18(13-7-5-4-6-8-13)28-19(15)21(24)27-3/h4-12H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIVVGPXSZHSHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523270.png)
![2-amino-4-(4-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523283.png)
![2-amino-6-(2-hydroxyethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523287.png)
![2-amino-4-(3,4-dichlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523289.png)
![2-amino-4-(2-ethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523292.png)
![2-amino-4-(2H-1,3-benzodioxol-5-yl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523300.png)
![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523302.png)
![N-[(ethylcarbamoyl)amino]pyridine-4-carboxamide](/img/structure/B6523324.png)

![1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B6523341.png)

![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide](/img/structure/B6523361.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide](/img/structure/B6523367.png)
![4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523373.png)